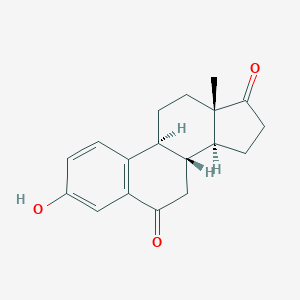

6-Ketoestrone

概要

説明

6-オキソエストロンは、4-アンドロステン-3,6,17-トリオンとしても知られており、アロマターゼ阻害剤としての可能性から注目を集めている化合物です。アロマターゼ阻害剤は、アンドロゲンをエストロゲンに変換する酵素であるアロマターゼを阻害する物質です。 この化合物は、体内のエストロゲンレベルを調節する能力があるため、ボディビルディングやホルモン調節の文脈において特に興味深いものです .

作用機序

6-オキソエストロンの主要な作用機序は、アロマターゼ酵素の阻害です。アロマターゼの活性部位に結合することにより、6-オキソエストロンはアンドロゲンのエストロゲンへの変換を防ぎます。これにより、エストロゲンレベルが低下し、それに対応してテストステロンレベルが上昇します。 分子標的は、アロマターゼ酵素と、エストロゲンとテストステロンレベルの調節に関与するさまざまなホルモン受容体です .

類似の化合物との比較

類似の化合物

1,4,6-アンドロスタトリエン-3,17-ジオン(ATD): ホルモンレベルに同様の影響を与える、もう1つの強力なアロマターゼ阻害剤。

4-アンドロステン-3,6,17-トリオン: さまざまな名前で販売されることが多いですが、基本的に6-オキソエストロンと同じ化合物です.

独自性

6-オキソエストロンは、他の酵素や経路に有意な影響を与えることなく、アロマターゼを選択的に阻害する能力が独特です。 この選択性は、ホルモン調節の研究と潜在的な治療的応用のための貴重なツールとなっています .

生化学分析

Biochemical Properties

6-Ketoestrone is produced from estrone by the enzyme, 6-keto reductase . It interacts with various enzymes and proteins, influencing biochemical reactions. For instance, several of the D-ring metabolites, such as 16α-hydroxyestradiol (estriol), 16β-hydroxyestradiol-17α, and 1this compound, had distinct preferential binding affinity for human ERβ over ERα .

Cellular Effects

This compound has been shown to have an effect on cell function and tissue activity in conjunction with other hormones . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

準備方法

合成経路と反応条件

6-オキソエストロンの合成は、通常、アンドロスト-4-エン-3,17-ジオンの酸化を伴います。一般的な方法の1つは、酢酸中の三酸化クロム(CrO3)などの酸化剤を使用することです。 反応は、6位での選択的酸化を確実に実行するために、制御された条件下で行われます .

工業生産方法

工業規模では、6-オキソエストロンの生産には、より効率的でスケーラブルな方法が用いられる場合があります。これには、収率と純度を最適化するために、触媒プロセスと連続フロー反応器を使用することが含まれます。 工業生産方法の具体的な詳細は、多くの場合、企業秘密であり、製造業者によって異なる場合があります .

化学反応の分析

反応の種類

6-オキソエストロンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: さらなる酸化により、他のケトンまたはカルボン酸が生成される可能性があります。

還元: 還元反応は、ケトン基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 酢酸中の三酸化クロム(CrO3)。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。

生成される主な生成物

酸化: カルボン酸または他のケトンの生成。

還元: ヒドロキシル誘導体の生成。

置換: ハロゲン化ステロイドの生成.

科学的研究の応用

6-オキソエストロンは、さまざまな科学研究の応用で研究されてきました。

化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されています。

生物学: ホルモンレベルの調節における役割と細胞プロセスへの潜在的な影響について調査されています。

医学: ホルモン補充療法における潜在的な使用と、エストロゲン依存性疾患の治療法として探求されています。

類似化合物との比較

Similar Compounds

1,4,6-Androstatrien-3,17-dione (ATD): Another potent aromatase inhibitor with similar effects on hormone levels.

4-Androstene-3,6,17-trione: Often marketed under different names but essentially the same compound as 6-oxo-estrone.

Uniqueness

6-oxo-estrone is unique in its ability to selectively inhibit aromatase without significantly affecting other enzymes or pathways. This selectivity makes it a valuable tool for studying hormone regulation and for potential therapeutic applications .

生物活性

6-Ketoestrone (6-KE) is a steroid hormone and a metabolite of estrone, which plays a significant role in the biological activity of estrogens. This article reviews the biological activity of this compound, focusing on its receptor binding, metabolic pathways, and potential implications in health and disease.

This compound is identified by the chemical formula and is categorized as an estrogenic compound. It is structurally similar to estrone, differing primarily by the presence of a keto group at the 6-position on the steroid ring.

Receptor Binding Affinity

this compound exhibits varying degrees of affinity for estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that:

- Binding Affinity : 6-KE has been shown to bind to both ERα and ERβ, although its potency is generally lower than that of estradiol (E2) and estrone (E1). In a quantitative structure-activity relationship (QSAR) study, 6-KE demonstrated a weaker binding affinity compared to other estrogens, suggesting limited estrogenic activity in vivo .

Estrogenic Activity

Studies have indicated that this compound can elicit estrogen-like effects in certain biological contexts. For instance:

- Cell Proliferation : In vitro studies using breast cancer cell lines have shown that 6-KE can stimulate cell proliferation, albeit less effectively than E2. This suggests that while it possesses some estrogenic properties, its overall biological impact may be moderated by its lower receptor affinity .

Metabolic Pathways

This compound is primarily generated through the metabolism of estrone via cytochrome P450 enzymes. Its formation can be influenced by various physiological factors, including hormonal status and tissue-specific enzyme expression.

- Enzymatic Conversion : The conversion of estrone to 6-KE involves hydroxylation processes mediated by specific cytochrome P450 isoforms. This metabolic pathway highlights the dynamic nature of estrogen metabolism and its implications for hormonal balance .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in different health contexts:

- Breast Cancer : A study examined the role of various estrogen metabolites, including 6-KE, in breast cancer proliferation. Findings suggest that while 6-KE has some proliferative effects, it is less potent than classic estrogens like E2 .

- Endocrine Disruption : Environmental studies have detected this compound as a metabolite in wastewater treatment plants, raising concerns about its potential role as an endocrine disruptor in aquatic ecosystems .

- Hormonal Disorders : Research into conditions such as polycystic ovary syndrome (PCOS) has indicated altered levels of various estrogens and their metabolites, including 6-KE, which may contribute to the hormonal imbalances observed in these patients .

Comparative Biological Activity Table

| Compound | Binding Affinity (ERα/ERβ) | Estrogenic Activity | Notes |

|---|---|---|---|

| Estradiol (E2) | High | Strong | Primary natural estrogen |

| Estrone (E1) | Moderate | Moderate | Precursor to E2 |

| This compound | Low | Weak | Metabolite with limited activity |

特性

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?

A1: In this specific research [], this compound is not directly measured. Instead, a derivative of this compound, This compound 6-carboxymethyloxime (this compound CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form This compound CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized this compound CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.

Q2: Are there any limitations to using this dipstick test based on this compound CMO-BSA?

A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。